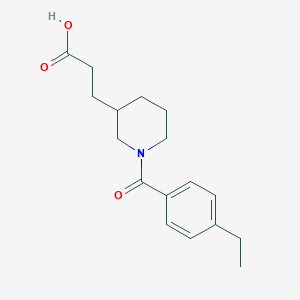

3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is a chemical compound . It is also known as "3-(4-Ethylbenzoyl)propionic acid" . It is used for research and development purposes .

Synthesis Analysis

A new Co(II) complex, [CoL2·(H2O)4]·4H2O (HL = 3-(4-ethylbenzoyl)propionic acid), has been synthesized by one-pot reaction of 3-(4-ethylbenzoyl)propionic acid, NaOH and cobalt(II) acetate tetra hydrate in CH3CH2OH/ H2O (v: v = 3: 1) solution .Molecular Structure Analysis

The crystal structure of [CoL2·(H2O)4]·4H2O has been characterized by single crystal X-ray diffraction analysis . The Co (II) complex belongs to monoclinic, space group P121/n1 .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

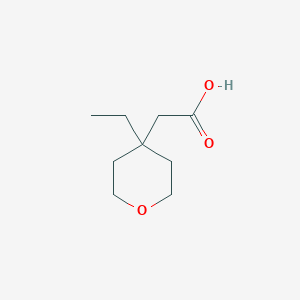

The molecular formula of “3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is C12H14O3 . Its molecular weight is 206.24 .Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Studies have identified compounds with structures related to piperidine derivatives demonstrating significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves exhibited notable antibacterial properties (Orjala et al., 1993). These findings suggest potential applications of such compounds in addressing bacterial infections and pest control.

Anticancer Agents

Research into propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole revealed promising anticancer capabilities. Specific compounds demonstrated strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds incorporating piperidine elements has been a subject of study to understand their conformation and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformation of the piperazine ring and its dihedral angles with the benzene ring, which is crucial for understanding the compound's chemical behavior and potential applications (Faizi et al., 2016).

Removal and Recovery of Anions

Compounds with piperidine structure have been synthesized and tested for their ability to selectively precipitate anions, demonstrating applications in environmental chemistry and water treatment. For instance, 4-Aminobenzoic acid derivatives showed readiness to react with oxyanions of Group VIB and vanadium, suggesting their utility in the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Properties

IUPAC Name |

3-[1-(4-ethylbenzoyl)piperidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-13-5-8-15(9-6-13)17(21)18-11-3-4-14(12-18)7-10-16(19)20/h5-6,8-9,14H,2-4,7,10-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBXJMSFOHIAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)